molecular formula C15H15N5O2 B2602332 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide CAS No. 2034368-18-6

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2602332
CAS No.: 2034368-18-6
M. Wt: 297.318
InChI Key: KPUIJIJTIHQXGT-UHFFFAOYSA-N
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Description

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They have been found to have moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of the synthesized compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include aromatic nucleophilic substitution and reaction with triazole-2-thiol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Scientific Research Applications

Adenosine Receptor Antagonism and Neuroprotection

The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide, due to its structural similarity to 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives, may hold potential as a versatile scaffold for developing adenosine human receptor antagonists. Specifically, modifications to this structure have led to compounds with nanomolar affinity for the hA2A adenosine receptor, suggesting potential applications in neuroprotective therapies. For instance, one derivative demonstrated the ability to counteract neurotoxicity in a Parkinson's disease model, indicating a potential pathway for therapeutic intervention in neurodegenerative diseases (Falsini et al., 2017).

Phosphodiesterase Inhibition

Compounds with a similar molecular structure have been explored for their potential as phosphodiesterase type 4 inhibitors. Notably, specific derivatives demonstrated potent inhibitory activity with high isoenzyme selectivity, presenting a new structural class of inhibitors. This suggests possible applications in the treatment of inflammatory conditions and other diseases where phosphodiesterase activity is implicated (Raboisson et al., 2003).

Anticonvulsant Properties

Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a core structure with this compound, has revealed significant anticonvulsant activity. Several synthesized compounds in this category exhibited potent effects against maximal electroshock-induced seizures in rats, suggesting potential applications in epilepsy treatment (Kelley et al., 1995).

Antimicrobial and Antifungal Potential

The incorporation of 1,2,4-triazole and pyrazole moieties into the molecular structure has been shown to influence antimicrobial and antifungal activities. Research indicates that the structural combination of these heterocycles in a single molecule increases the likelihood of interaction with various biological targets, suggesting potential applications in developing new antimicrobial and antifungal agents (Fedotov et al., 2022).

Herbicidal Activity

Compounds structurally related to this compound have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates potential applications in agricultural sciences, particularly in the development of new herbicides for crop protection (Moran, 2003).

Future Directions

Triazolo[4,3-a]pyrazine derivatives, including “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide”, show promise in the field of antibacterial drug development . Future research could focus on further exploring the antibacterial activity of these compounds, investigating their mechanisms of action, and optimizing their structures for improved efficacy .

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-22-15-14-19-18-12(20(14)8-7-16-15)10-17-13(21)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUIJIJTIHQXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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